physicochemical properties of 1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene
physicochemical properties of 1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 2635937-13-0). As a halogenated aromatic compound, this molecule presents significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates available data and provides expert-driven predictions and standardized protocols for its empirical analysis. The guide is structured to deliver not just data, but also the scientific rationale behind the characterization of this compound, targeting researchers, chemists, and professionals in drug development.
Introduction & Molecular Profile
1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene is a polysubstituted benzene derivative. Its structure is notable for the strategic placement of five different substituents on the aromatic ring: two chlorine atoms, a fluorine atom, an iodine atom, and a methyl group. This unique arrangement offers multiple reactive sites and modulates the electronic and steric properties of the molecule, making it a compound of interest for synthetic applications.
The incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The chlorine atoms and the highly reactive iodine atom further expand its utility, especially as a substrate in cross-coupling reactions for the synthesis of complex molecular architectures.[3]
Molecular Identifiers
A summary of the fundamental identifiers for 1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene is provided below.
| Property | Value | Source |
| IUPAC Name | 1,2-dichloro-4-fluoro-5-iodo-3-methylbenzene | [4] |
| CAS Number | 2635937-13-0 | [4] |
| Molecular Formula | C₇H₄Cl₂FI | [4] |
| Molecular Weight | 304.92 g/mol | [4] |
| InChI Key | AAPACCMTWYEDFV-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=C(C(=C(C=C1F)I)Cl)Cl | N/A |
Molecular Structure
The two-dimensional structure of the molecule is depicted below, illustrating the substitution pattern on the benzene ring.
Caption: 2D structure of 1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene.
Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, we can predict key properties based on its structure and data from analogous compounds. These predictions are invaluable for designing experiments, predicting behavior in biological systems, and developing synthetic strategies.
| Property | Predicted Value | Significance in Drug Development |
| Physical Form | Liquid | Affects handling, formulation, and reaction conditions.[4] |
| LogP (Octanol/Water) | ~4.5 - 5.5 | High value suggests high lipophilicity, indicating good membrane permeability but potentially poor aqueous solubility. |
| Boiling Point | >250 °C (estimated) | High boiling point is expected due to the high molecular weight and halogen content. |
| Density | ~2.0 g/cm³ (estimated) | Significantly denser than water, a common trait for poly-iodinated and chlorinated compounds. |
| pKa | Not Ionizable | Lacks acidic or basic functional groups, meaning its solubility will not be significantly affected by pH. |
Spectroscopic and Analytical Characterization
Empirical validation of the structure and purity is critical. The following section outlines the expected spectroscopic signatures and provides standardized protocols for their acquisition.
Analytical Workflow
The logical flow for comprehensive characterization involves a multi-technique approach to confirm identity, structure, and purity.
Caption: Standard workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
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¹H NMR:
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Expected Signals: Two signals are expected in the aromatic region and one in the aliphatic region.
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Aromatic Proton: A single proton on the ring (at C6) will appear as a singlet or a narrowly split doublet due to coupling with the fluorine atom.
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Methyl Protons: The methyl group (-CH₃) will appear as a singlet in the ~2.0-2.5 ppm range.
-
-
¹³C NMR:
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Expected Signals: Seven distinct signals are expected, one for each carbon atom in the unique electronic environment. The carbons bonded to halogens will show characteristic shifts (C-I being the most upfield, C-F and C-Cl being downfield).
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-
¹⁹F NMR:
-
Expected Signals: A single signal is expected for the fluorine atom. Its coupling to the adjacent aromatic proton can provide further structural confirmation.
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-
Sample Preparation: Dissolve ~10-20 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for interpretation.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
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Expected Molecular Ion (M⁺): A prominent peak cluster is expected around m/z 304, corresponding to the molecular weight.
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Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic M, M+2, M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1. This is a critical diagnostic feature for confirming the presence of two chlorine atoms.
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Fragmentation: Expect fragmentation patterns corresponding to the loss of iodine (I), chlorine (Cl), and methyl (CH₃) radicals.
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a gas chromatograph (GC) coupled to a mass spectrometer.
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GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the compound from any impurities.
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MS Detection: Acquire mass spectra in electron ionization (EI) mode over a mass range of 40-500 amu.
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Data Analysis: Identify the retention time of the main peak and analyze the corresponding mass spectrum for the molecular ion and characteristic isotopic pattern.
Safety, Handling, and Storage
Based on SDS information for structurally related haloaromatic compounds, appropriate safety measures are mandatory.[5][6][7]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Handle in a well-ventilated fume hood.
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Applications in Research and Drug Development
The true value of 1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene lies in its potential as a synthetic intermediate. The iodine atom is the most labile of the halogens towards metal-catalyzed cross-coupling reactions, providing a regioselective handle for introducing new carbon-carbon or carbon-heteroatom bonds.
Caption: Potential synthetic transformations utilizing the C-I bond.
This strategic reactivity allows for the sequential and controlled elaboration of the molecular scaffold, enabling the synthesis of complex drug candidates or functional materials where the remaining fluorine and chlorine atoms can fine-tune the final properties of the target molecule.
Conclusion
1,2-Dichloro-4-fluoro-5-iodo-3-methylbenzene is a chemical entity with significant, yet largely untapped, potential. While experimentally determined data is sparse, this guide provides a robust framework based on chemical principles and data from analogous structures. The predicted physicochemical properties and detailed analytical protocols herein serve as a valuable resource for scientists aiming to utilize this compound in their research. Its structural complexity and multiple reactive sites make it an attractive building block for creating novel molecules in the fields of pharmacology and materials science. Further experimental validation of the properties discussed is a necessary next step to fully unlock its potential.
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